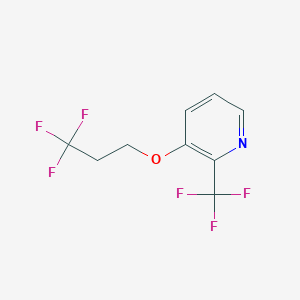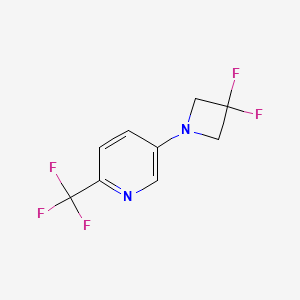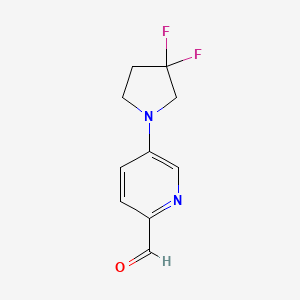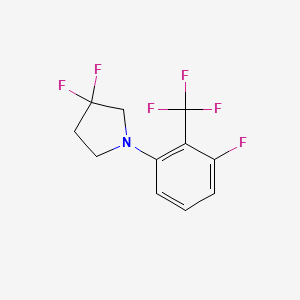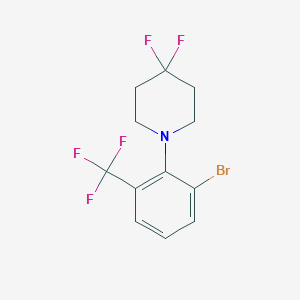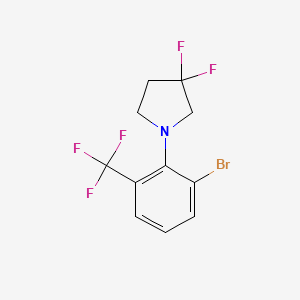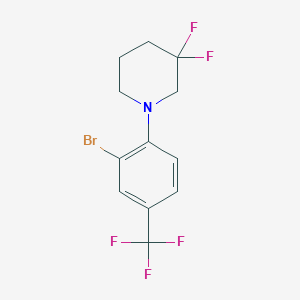
(2-乙氧基-3-甲基苯基)硼酸
描述
“(2-Ethoxy-3-methylphenyl)boronic acid” is a type of boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials, has been reviewed recently . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis
Boronic acids, including “(2-Ethoxy-3-methylphenyl)boronic acid”, have been used in various chemical reactions. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have also been used in cross-coupling reactions .科学研究应用
有机合成与催化
硼酸,包括(2-乙氧基-3-甲基苯基)硼酸,在有机合成中扮演着重要的角色,是合成中间体和构建块。它们广泛应用于Suzuki-Miyaura交叉偶联反应中,用于合成联苯结构,这在药物、农药和有机材料的开发中起着基础性作用。硼酸的多功能性延伸到催化领域,在那里它们促进了转化,如氮杂Michael加成和脱羧硼化反应,实现了高对映选择性和效率的复杂分子的合成 (Hashimoto, Gálvez, & Maruoka, 2015)。
材料科学和传感应用
在材料科学中,硼酸有助于开发用于检测各种生物和化学物质的荧光传感器。它们与二醇形成可逆共价键的能力允许选择性地检测糖类,包括葡萄糖,这对于应用如糖尿病监测至关重要。基于硼酸的传感器在分析物结合时显示荧光变化,实现了对复杂基质中各种实体的定量和监测 (Huang et al., 2012)。
生物医学研究
在生物医学领域,硼酸聚合物已成为治疗应用的有前途的材料。它们已被探索用于治疗艾滋病、癌症、糖尿病和肥胖等疾病。硼酸含聚合物的独特反应性、溶解性和响应性使其适用于药物输送系统、生物共轭和组织工程应用 (Cambre & Sumerlin, 2011)。
此外,将硼酸化合物开发为酶抑制剂和潜在药物代表了它们在药物发现中的重要性。硼酸的独特结构特征使其能够模拟生物重要的糖类,从而抑制参与疾病途径的酶。这导致了将基于硼酸的化合物作为癌症、细菌感染和其他疾病的潜在治疗方法的探索 (Yang, Gao, & Wang, 2003)。
安全和危害
Boronic acids are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
Boronic acids, including “(2-Ethoxy-3-methylphenyl)boronic acid”, have been increasingly utilized in diverse areas of research. Future directions include extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .
作用机制
Target of Action
The primary target of the compound (2-Ethoxy-3-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2-Ethoxy-3-methylphenyl)boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (2-Ethoxy-3-methylphenyl)boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
Boronic acids are generally known to be relatively stable and readily prepared , which may suggest good bioavailability.
Result of Action
The result of the action of (2-Ethoxy-3-methylphenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action of (2-Ethoxy-3-methylphenyl)boronic acid can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that it can occur in a variety of environmental conditions.
生化分析
Biochemical Properties
(2-Ethoxy-3-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of serine proteases and other enzymes that contain active site serine residues. In the case of (2-Ethoxy-3-methylphenyl)boronic acid, it interacts with enzymes such as chymotrypsin and trypsin, forming a tetrahedral boronate complex that inhibits the enzyme’s activity. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
(2-Ethoxy-3-methylphenyl)boronic acid has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting proteases that play a role in signal transduction. For instance, the inhibition of proteases like chymotrypsin and trypsin can lead to altered cell signaling and gene expression. Additionally, (2-Ethoxy-3-methylphenyl)boronic acid can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of (2-Ethoxy-3-methylphenyl)boronic acid involves its ability to form covalent bonds with active site serine residues in enzymes. This interaction leads to the formation of a stable tetrahedral boronate complex, which inhibits the enzyme’s catalytic activity. The inhibition is reversible, allowing for the study of enzyme kinetics and the development of reversible enzyme inhibitors. Additionally, (2-Ethoxy-3-methylphenyl)boronic acid can interact with other nucleophiles, further expanding its range of biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Ethoxy-3-methylphenyl)boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term studies have shown that (2-Ethoxy-3-methylphenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of (2-Ethoxy-3-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, (2-Ethoxy-3-methylphenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing toxicity .
Metabolic Pathways
(2-Ethoxy-3-methylphenyl)boronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. It can inhibit enzymes involved in the metabolism of carbohydrates and proteins, affecting the overall metabolic flux within the cell. The compound’s interaction with metabolic enzymes can lead to changes in metabolite levels, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, (2-Ethoxy-3-methylphenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of (2-Ethoxy-3-methylphenyl)boronic acid are crucial for its biochemical activity, as they determine the compound’s availability to interact with target enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of (2-Ethoxy-3-methylphenyl)boronic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on enzymes and other biomolecules. Understanding the subcellular localization of (2-Ethoxy-3-methylphenyl)boronic acid is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
属性
IUPAC Name |
(2-ethoxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTILJSFJHWHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267535 | |
| Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704064-20-9 | |
| Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




